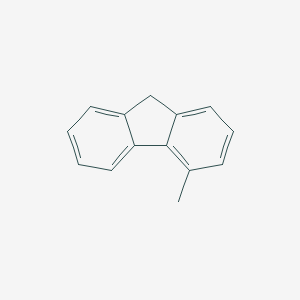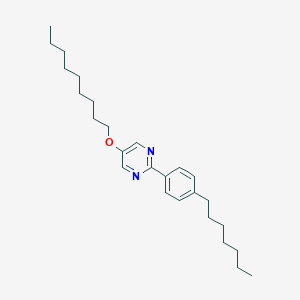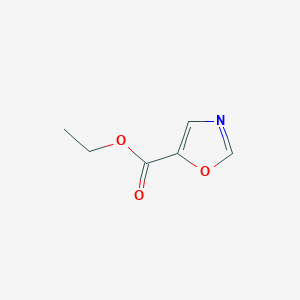
3-Butyryl-4-methyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyryl-4-methyloxazolidin-2-one, also known as BM-3, is a cyclic dipeptide that has been found to have various applications in scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. BM-3 has been reported to have various biochemical and physiological effects, making it a potential candidate for future research.
Mécanisme D'action
3-Butyryl-4-methyloxazolidin-2-one has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one is not fully understood, but it is believed to involve the disruption of the cell membrane and the inhibition of protein synthesis. 3-Butyryl-4-methyloxazolidin-2-one has also been reported to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
3-Butyryl-4-methyloxazolidin-2-one has been reported to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of immune response. 3-Butyryl-4-methyloxazolidin-2-one has also been reported to have anti-inflammatory and analgesic properties. In addition, 3-Butyryl-4-methyloxazolidin-2-one has been shown to interact with different enzymes and receptors, which may explain its diverse biological activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Butyryl-4-methyloxazolidin-2-one in lab experiments is its stability and solubility in different solvents. 3-Butyryl-4-methyloxazolidin-2-one is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using 3-Butyryl-4-methyloxazolidin-2-one is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one is not fully understood, which may hinder its application in certain research areas.
Orientations Futures
There are several future directions for 3-Butyryl-4-methyloxazolidin-2-one research, including the development of 3-Butyryl-4-methyloxazolidin-2-one-based drugs for the treatment of bacterial and fungal infections, the synthesis of 3-Butyryl-4-methyloxazolidin-2-one-based cyclic peptides with potential therapeutic applications, and the conjugation of 3-Butyryl-4-methyloxazolidin-2-one with different biomolecules to improve their stability and activity. In addition, further studies are needed to elucidate the mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one and its potential toxicity in different experimental systems.
Conclusion:
In conclusion, 3-Butyryl-4-methyloxazolidin-2-one is a cyclic dipeptide with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-Butyryl-4-methyloxazolidin-2-one has potential applications in drug discovery, peptide synthesis, and bioconjugation, making it a promising candidate for future research.
Méthodes De Synthèse
3-Butyryl-4-methyloxazolidin-2-one can be synthesized using different methods, including solution-phase synthesis, solid-phase synthesis, and microwave-assisted synthesis. The solution-phase synthesis involves the reaction of N-protected amino acids with an activated ester of the other amino acid in a suitable solvent. The solid-phase synthesis involves the use of a resin-bound amino acid, which is coupled with another amino acid using a coupling reagent. The microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between the protected amino acids.
Applications De Recherche Scientifique
3-Butyryl-4-methyloxazolidin-2-one has been used in various scientific research applications, including drug discovery, peptide synthesis, and bioconjugation. 3-Butyryl-4-methyloxazolidin-2-one has been reported to have antimicrobial, antifungal, and anticancer properties. It has also been used as a building block for the synthesis of cyclic peptides, which have potential applications in drug development. 3-Butyryl-4-methyloxazolidin-2-one has been conjugated with different biomolecules, such as antibodies and enzymes, to improve their stability and activity.
Propriétés
Numéro CAS |
111292-83-2 |
|---|---|
Nom du produit |
3-Butyryl-4-methyloxazolidin-2-one |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
3-butanoyl-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-3-4-7(10)9-6(2)5-12-8(9)11/h6H,3-5H2,1-2H3 |
Clé InChI |
FTBWXCQJZQQIRS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(COC1=O)C |
SMILES canonique |
CCCC(=O)N1C(COC1=O)C |
Synonymes |
2-Oxazolidinone, 4-methyl-3-(1-oxobutyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



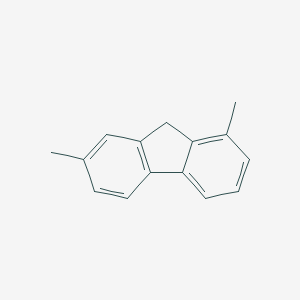

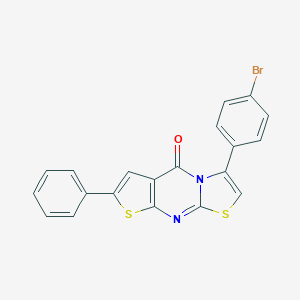
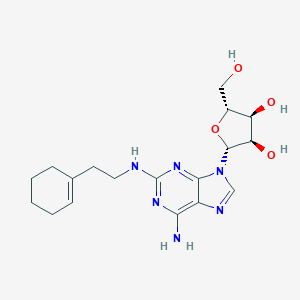
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)
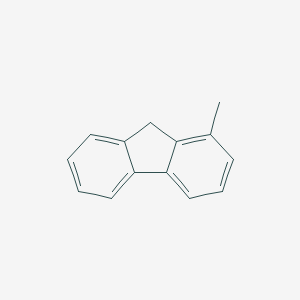


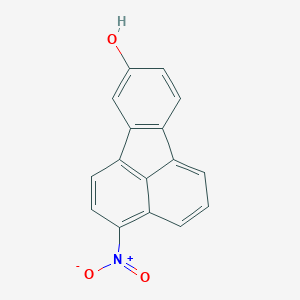
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)
